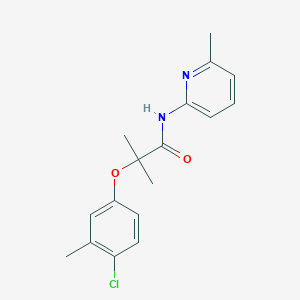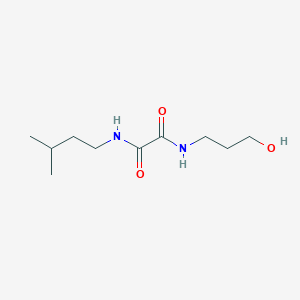![molecular formula C16H16FNO3S B4578067 N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of sulfonamide compounds often involves catalytic reactions, as demonstrated by Liu et al. (2009), where highly regio- and enantioselective allylic alkylation was used to create enantiopure fluorobis(phenylsulfonyl)methylated compounds, indicating a method that might be adaptable for the target compound (Liu et al., 2009).
Molecular Structure Analysis
- The molecular structure of closely related compounds has been studied, with one example being N-(4-Fluorophenyl)methanesulfonamide, whose structure was analyzed in detail, offering potential insights into the spatial arrangement and geometrical parameters that could be relevant for N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide (Gowda et al., 2007).
Chemical Reactions and Properties
- The reactivity of sulfonamide compounds includes their participation in various organic transformations. For instance, the use of fluorobis(phenylsulfonyl)methane as a reagent for nucleophilic fluoromethylation offers a perspective on the chemical reactivity and potential applications of such compounds (Prakash et al., 2009).
Physical Properties Analysis
- While specific physical properties of N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide were not identified, the study of similar compounds' crystal structures, like that of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, can provide insights into intermolecular interactions, hydrogen bonding, and potential applications in material science (Li et al., 2015).
Chemical Properties Analysis
- Studies on the chemoselectivity of N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlight the nuanced chemical behavior of sulfonamide derivatives in synthetic applications, which could be relevant for understanding the chemical properties of the compound (Kondo et al., 2000).
Applications De Recherche Scientifique
Iridium-catalyzed Regio- and Enantioselective Allylic Alkylation
Research demonstrates the utility of highly regio- and enantioselective allylic alkylation processes involving fluorobis(phenylsulfonyl)methane (FBSM). Such processes, catalyzed by iridium complexes, afford enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds can be converted to monofluoro-methylated ibuprofen in just two steps without loss of optical purity, showcasing an application in synthesizing enantioselective pharmaceuticals (Liu et al., 2009).
Palladium-catalyzed Allylic Alkylation
Another application involves the palladium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane, highlighting the synthesis of terminal mono-fluoromethylated compounds with high regioselectivity and yields. This method provides a versatile approach for the introduction of fluorinated motifs into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Zhao et al., 2011).
Synthesis of Vinyl Fluorides
The synthesis of vinyl fluorides through the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate via the Horner-Wittig reaction represents another significant application. This method provides a two-step route to vinyl fluorides, underscoring the importance of such compounds in materials science and pharmaceutical chemistry (McCarthy et al., 1990).
Structural Studies and Material Applications
The synthesis and crystal structure analysis of related compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, offer insights into the potential applications of fluoro-containing materials. The study of intermolecular hydrogen bonds and the electronic structure of these compounds predict their utility in synthesizing organic fluoro-containing polymers, which are valuable in various industrial applications (Li et al., 2015).
Structural Study of Derivatives
The structural study of nimesulidetriazole derivatives, through X-ray powder diffraction, sheds light on the effect of substitution on supramolecular assembly. Such studies are crucial for the development of new pharmaceuticals, as they provide a deeper understanding of the molecular interactions and stability of drug compounds (Dey et al., 2015).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(3-prop-2-enoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-2-10-21-16-5-3-4-15(11-16)18-22(19,20)12-13-6-8-14(17)9-7-13/h2-9,11,18H,1,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTFBOGJACYSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)
![1-(2-methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4578075.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)